Benzyl 2-(difluoromethyl)-3-(hydroxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate
Description
Benzyl 2-(difluoromethyl)-3-(hydroxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate (CAS 2059948-92-2) is a heterocyclic compound featuring a fused imidazo[1,2-a]pyrazine core. Its molecular formula is C₁₆H₁₇F₂N₃O₃, with a molecular weight of 337.32 g/mol . The structure includes a difluoromethyl group at position 2, a hydroxymethyl group at position 3, and a benzyl ester at position 7. These substituents confer unique physicochemical properties: the difluoromethyl group enhances metabolic stability, the hydroxymethyl group provides polarity for aqueous solubility, and the benzyl ester may act as a prodrug moiety for targeted delivery .
Properties
Molecular Formula |
C16H17F2N3O3 |
|---|---|
Molecular Weight |
337.32 g/mol |
IUPAC Name |
benzyl 2-(difluoromethyl)-3-(hydroxymethyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate |
InChI |
InChI=1S/C16H17F2N3O3/c17-15(18)14-12(9-22)21-7-6-20(8-13(21)19-14)16(23)24-10-11-4-2-1-3-5-11/h1-5,15,22H,6-10H2 |
InChI Key |
LOSSMUWMLJLOBY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=NC(=C2CO)C(F)F)CN1C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(difluoromethyl)-3-(hydroxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate typically involves multistep reactions. One common method includes the condensation of appropriate precursors followed by functional group modifications.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry may be employed to achieve this .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(difluoromethyl)-3-(hydroxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The difluoromethyl group can be reduced under specific conditions.
Substitution: The benzyl ester can be substituted with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance the reaction rates .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while substitution of the benzyl ester could result in various ester derivatives .
Scientific Research Applications
Benzyl 2-(difluoromethyl)-3-(hydroxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is a complex organic compound with a unique structure featuring a difluoromethyl group, a hydroxymethyl group, and a benzyl ester. The imidazo[1,2-a]pyrazine scaffold is known for its versatility in organic synthesis and potential applications in drug development, making it a compound of interest in academic and industrial research.
Key Structural Features
- Difluoromethyl Group: Enhances binding affinity to certain enzymes or receptors.
- Hydroxymethyl Group: Participates in hydrogen bonding interactions.
- Benzyl Ester: Can be substituted to create various ester derivatives.
Applications
This compound has several applications:
- Pharmaceutical Research: Due to its interactions with specific molecular targets, this compound is valuable in studying biological pathways and potential therapeutic effects. The difluoromethyl group enhances the compound's binding affinity, while the hydroxymethyl group facilitates hydrogen bonding interactions, modulating the activity of target proteins.
- Organic Synthesis: The compound serves as a versatile building block in synthesizing more complex molecules with potential applications in various fields.
- Materials Science: This compound can be used to create new materials with specific properties.
Research indicates that this compound exhibits notable biological activity. Studies reveal its interactions with various biological targets, where the difluoromethyl group enhances binding affinity, and the hydroxymethyl group facilitates specific hydrogen bonding interactions. This modulation of target protein activity is crucial for understanding its potential therapeutic effects.
Structural Analogs
Several compounds share structural similarities with this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Benzyl 3-(chloromethyl)-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate | Contains chloromethyl instead of hydroxymethyl | Different halogen substitution impacts reactivity and biological activity |
| Benzyl 2-ethyl-3-(hydroxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate | Ethyl substitution at position 2 | Alters steric hindrance and solubility properties |
| tert-butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate | Tert-butyl group instead of benzyl | Affects lipophilicity and potential pharmacokinetics |
Mechanism of Action
The mechanism of action of Benzyl 2-(difluoromethyl)-3-(hydroxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the hydroxymethyl group can participate in hydrogen bonding interactions. These interactions can modulate the activity of the target proteins and influence various biological pathways .
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
Benzyl 2-(difluoromethyl)-3-(hydroxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is a compound of significant interest due to its diverse biological activities. This article provides an overview of its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Difluoromethyl group : Enhances binding affinity to biological targets.
- Hydroxymethyl group : Participates in hydrogen bonding interactions.
- Benzyl ester : Contributes to the compound's lipophilicity and solubility.
These structural components are crucial for the compound's interaction with various biological targets.
Research indicates that the biological activity of this compound involves:
- Target Protein Modulation : The difluoromethyl group enhances the compound's binding affinity to enzymes and receptors, while the hydroxymethyl group allows for specific hydrogen bonding interactions. This modulation can influence various biological pathways crucial for therapeutic effects .
- Inhibition of ENPP1 : Inhibitors of ecto-nucleotide triphosphate diphosphohydrolase 1 (ENPP1) have been identified as promising agents in cancer immunotherapy. The compound has shown potential as an ENPP1 inhibitor, enhancing immune responses against tumors .
Antitumor Activity
Several studies have evaluated the antitumor potential of imidazo[1,2-a]pyrazine derivatives, including this compound. Key findings include:
- Cell Line Studies : The compound exhibited significant cytotoxic effects against various cancer cell lines. For instance, it demonstrated IC50 values in the low micromolar range in vitro assays .
- Mechanistic Insights : The compound's activity is linked to its ability to interfere with critical signaling pathways involved in tumor growth and survival .
Antimicrobial Activity
In addition to its antitumor properties, this compound has also been investigated for antimicrobial activity:
- In Vitro Testing : The compound showed promising results against both Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting bacterial cell wall synthesis or function .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound better, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Benzyl 3-(chloromethyl)-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate | Contains chloromethyl instead of hydroxymethyl | Different halogen substitution impacts reactivity and biological activity |
| Benzyl 2-ethyl-3-(hydroxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate | Ethyl substitution at position 2 | Alters steric hindrance and solubility properties |
| tert-butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate | Tert-butyl group instead of benzyl | Affects lipophilicity and potential pharmacokinetics |
Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound in various therapeutic areas:
- Cancer Immunotherapy : A study demonstrated that this compound significantly enhanced the efficacy of anti-PD-1 antibodies in murine models by inhibiting ENPP1 .
- Antimicrobial Efficacy : In vitro tests revealed that this compound effectively inhibited the growth of multidrug-resistant bacterial strains without significant toxicity to human cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
